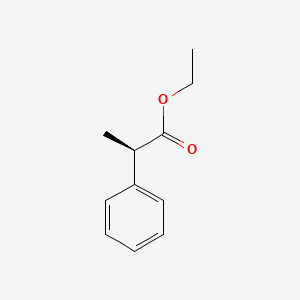

(R)-ethyl 2-phenylpropanoate

Description

(R)-Ethyl 2-phenylpropanoate is a chiral ester characterized by a phenyl group attached to the second carbon of a propanoate backbone and an ethyl ester moiety at the first carbon. Its stereochemistry at the chiral center (R-configuration) confers unique physicochemical and biological properties. The compound is synthesized via esterification or enantioselective methods, such as asymmetric catalysis or resolution techniques. Key applications include its role as a precursor in photochemical studies, such as the Photo-Fries rearrangement, where medium polarity and polymer matrices influence reaction selectivity .

Propriétés

IUPAC Name |

ethyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(R)-ethyl 2-phenylpropanoate, an ester compound, has garnered attention for its notable biological activities, particularly in pharmacological and biochemical contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its molecular formula and a molecular weight of approximately 192.26 g/mol. It appears as a clear, colorless liquid with low solubility in water (<1 mg/mL at 25°C) and exhibits distinctive aromatic properties due to the phenyl group attached to the propanoate moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzymatic Interactions : It influences enzymatic reactions involving carboxylesterases, which are crucial for the metabolism of various ester compounds in living organisms.

- Anticancer Potential : Studies have shown that it can affect cancer cell lines, with variations in substitution patterns on the phenyl ring impacting stereoselective hydrolysis rates, suggesting potential applications in cancer therapy.

- PPAR Agonism : The compound has been evaluated for its agonist activity towards peroxisome proliferator-activated receptors (PPARs), which play significant roles in lipid metabolism and glucose homeostasis. In vitro assays demonstrated its ability to activate human PPARα and PPARγ subtypes, indicating potential therapeutic implications for metabolic disorders .

Case Studies and Research Findings

- In Vitro PPAR Activation Study :

- Chiral Specificity Investigation :

- Acaricidal Activity Evaluation :

Table 1: Summary of Biological Activities of this compound

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antidepressant Synthesis

(R)-Ethyl 2-phenylpropanoate is a crucial intermediate in the synthesis of several antidepressants. It is particularly relevant in the production of fluoxetine and its analogs. The compound can be transformed into (R)-ethyl 3-hydroxy-3-phenylpropionate, which is further utilized in synthesizing these therapeutic agents. The enzymatic resolution of racemic mixtures involving lipases has proven effective in isolating the desired enantiomers for pharmaceutical use .

Case Study: Fluoxetine Production

- Compound Used : (R)-ethyl 3-hydroxy-3-phenylpropionate

- Process : Enzymatic resolution via lipase-catalyzed transesterification.

- Outcome : High enantiomeric purity suitable for drug formulation.

Organic Synthesis

2.1 Building Block for Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis due to its structural similarity to natural amino acids. Its unique chiral properties allow it to participate in various reactions that lead to the formation of complex peptide structures.

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a chiral building block |

| Drug Development | Potential lead structure for new pharmaceuticals |

Enzymatic Processes

3.1 Kinetic Resolution

The kinetic resolution of this compound has been extensively studied using lipases. This process allows for the selective conversion of one enantiomer over another, yielding high-purity products that are essential for various applications, including pharmaceuticals and agrochemicals .

Table: Kinetic Resolution Data

| Enzyme Used | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Novozyme 435 | This compound | 85 | >95 |

| Candida rugosa | (S)-ethyl 2-phenylpropanoate | 90 | >90 |

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

(R)-ethyl 2-phenylpropanoate undergoes stereoselective hydrolysis catalyzed by fungal carboxylesterases. Key studies using Aspergillus oryzae and Rhizopus oryzae highlight differences in catalytic efficiency and equilibrium dynamics .

Hydrolysis Kinetics and Equilibrium

| Parameter | A. oryzae MIM | R. oryzae CBS 11207 |

|---|---|---|

| Half-life (t₁/₂, hours) | 0.058 (EPA) | 5.43 (EPA) |

| 1.29 (EPP) | 5.36 (EPP) | |

| Hydrolysis constant (Kₕ) | 0.85 (EPA) | 0.18 (EPA) |

| 0.65 (EPP) | 0.16 (EPP) |

-

Steric Effects : The α-methyl group in this compound introduces steric hindrance, reducing hydrolysis rates compared to ethyl phenylacetate (EPA) .

-

Enantioselectivity : A. oryzae exhibits higher enantiomer discrimination due to microenvironmental factors, achieving faster conversion of the (R)-enantiomer .

Kinetic Resolution via Transacylation

Racemic ethyl 2-fluoro-2-phenylpropanoate derivatives undergo kinetic resolution using (+)-BTM catalyst (Scheme 3) . While not directly tested on this compound, analogous mechanisms apply:

Key Steps:

-

Zwitterion Formation : Racemic acid reacts with pivalic anhydride to form mixed anhydride intermediates.

-

Catalytic Enantiodiscrimination : (+)-BTM selectively activates the (S)-enantiomer, leaving (R)-acid unreacted.

-

Esterification : (S)-anhydride reacts with diarylcarbinol, yielding enantiopure esters (up to 95% ee) .

Calculated Transition State Parameters (DFT)

| Parameter | Value |

|---|---|

| C–O bond length (forming) | 2.216 Å |

| O–H bond length (cleaving) | 1.226 Å |

| Coordination distance (H-bonding) | 2.418 Å |

Catalytic Aldol Reactions

While not directly involving this compound, ethyl diazoacetate derivatives participate in enantioselective aldol reactions (Table 5) . Similar methodologies could extend to this compound for synthesizing chiral diols:

Reaction Conditions and Outcomes

| Entry | Additive | Temperature (°C) | ee (%) |

|---|---|---|---|

| 1 | 17 | rt | 65 |

| 2 | 17 | −20 | 82 |

| 3 | 17 | −20 (slow addition) | 95 |

Thermodynamic Considerations

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(R)-Methyl 2-Phenylpropanoate

Structural Differences: Replacing the ethyl group with a methyl ester reduces steric bulk. Synthesis & Enantioselectivity: Synthesized via SmI2-mediated isomerization, achieving 99% yield and 98.4% enantiomeric excess (ee) under optimized conditions . HPLC analysis shows distinct retention times (tR = 18.42 min for the major isomer). Reactivity: In enzymatic studies, the (R)-methyl isomer exhibits steric clashes with residue Y223, favoring (S)-methyl 2-phenylpropanoate binding in certain enzymes . Applications: Used in mechanistic studies of isomerization and enzyme-substrate interactions.

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate

Structural Differences: Incorporates a cyano group at C2 and a 4-methylphenyl group at C3, introducing strong electron-withdrawing effects. Synthesis: Crystallographic data confirm its planar geometry, with intermolecular interactions stabilizing the (2E)-configuration . Applications: Primarily studied for structural properties rather than chiral resolution or catalysis.

| Property | This compound | Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate |

|---|---|---|

| Functional Groups | Phenyl, ester | Cyano, 4-methylphenyl, ester |

| Electron Effects | Mildly electron-donating | Strongly electron-withdrawing (cyano) |

| Structural Complexity | Moderate | High (planar geometry with E-configuration) |

(R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride

Structural Differences: Substitution of the ester oxygen with an amino group and addition of HCl salt. Physicochemical Properties: The amino group increases polarity, enhancing water solubility (as a hydrochloride salt). Applications: Used in pharmaceutical intermediates, such as peptide synthesis or chiral auxiliaries .

| Property | This compound | (R)-Ethyl 2-Amino-3-Phenylpropanoate HCl |

|---|---|---|

| Functional Groups | Ester, phenyl | Amino, ester, phenyl, HCl |

| Solubility | Lipophilic | Hydrophilic (salt form) |

| Bioactivity | Limited | High (pharmaceutical relevance) |

1-Naphthyl (R)-2-Phenylpropanoate

Structural Differences : Naphthyl ester replaces ethyl, increasing aromatic bulk.

Reactivity : Undergoes Photo-Fries rearrangement with high regioselectivity in poly(vinyl acetate) (PVAc) films (88% ortho-product) but low stereoselectivity compared to ethyl esters in solution .

Medium Effects : Polymer matrices (e.g., PVAc) restrict radical pair motions, enhancing regioselectivity but reducing stereocontrol.

Key Research Findings and Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.